Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)

1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as p-hydroxypropiophenone, is a phenolic ketone with the molecular formula C9H8O2. This compound features a reactive α,β-unsaturated carbonyl group and a hydroxyl substituent on the aromatic ring, making it a versatile intermediate in organic synthesis. Its structural properties enable applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The hydroxyl group enhances solubility in polar solvents, while the conjugated system allows for participation in Michael additions and other nucleophilic reactions. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic pathways. Proper handling is advised due to its potential reactivity.
1-(4-hydroxyphenyl)prop-2-en-1-one structure
95605-38-2 structure
Product Name:1-(4-hydroxyphenyl)prop-2-en-1-one
CAS No:95605-38-2
MF:C9H8O2
MW:148.158622741699
MDL:MFCD22123205
CID:1987697
PubChem ID:16036927
Update Time:2025-10-31

1-(4-hydroxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(4-hydroxyphenyl)-
    • 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)
    • 1-(4-Hydroxyphenyl)prop-2-en-1-one
    • 4-hydroxyphenyl Vinyl Ketone
    • Z1416178613
    • Q27073749
    • 1-(4-Hydroxyphenyl)-2-propen-1-one
    • BDBM50177407
    • 5Q53494FUT
    • GTPL8841
    • PD051966
    • 4-acryloylphenol
    • SCHEMBL2394894
    • 95605-38-2
    • AKOS005200150
    • EN300-246996
    • CHEMBL378577
    • 1-(4-hydroxyphenyl)prop-2-en-1-one
    • MDL: MFCD22123205
    • Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
    • InChI Key: NKPPNPJUBLEKAD-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(O)=CC=1)C=C

Computed Properties

  • Exact Mass: 148.052429494g/mol
  • Monoisotopic Mass: 148.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 37.3Ų

1-(4-hydroxyphenyl)prop-2-en-1-one Security Information

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1-(4-hydroxyphenyl)prop-2-en-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis
Houghton, Tom J.; Tanaka, Kelly S. E.; Kang, Ting; Dietrich, Evelyne; Lafontaine, Yanick; et al, Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969

Production Method 2

Reaction Conditions
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3 h, reflux
Reference
Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  rt; 2 h, reflux; 3 h, 80 - 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant
Ma, Lihua; Guo, Yongjun; Feng, Rusheng; Xiang, Panpan; Li, Chunhui, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588

Production Method 5

Reaction Conditions
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  rt; 16 h, reflux
Reference
Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals
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Production Method 6

Reaction Conditions
Reference
Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections
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Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt; 12 h, reflux
Reference
Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization
Ren, Cheng; Ji, Guanghao; Li, Xiankai; Zhang, Jing, Chemistry - A European Journal, 2022, 28(53),

Production Method 8

Reaction Conditions
1.1 Reagents: N-Methylanilinium trifluoroacetate Solvents: Tetrahydrofuran ;  3.5 h, reflux; reflux → rt
1.2 Reagents: Diethyl ether ;  15 min, rt
Reference
Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphoric acid Solvents: Ethanol ;  pH 1, rt → 60 °C; 8 - 9 h, 50 - 60 °C; 60 °C → 25 °C
1.2 Reagents: Aluminum chloride ;  3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 - 1.5 h, 25 - 30 °C
Reference
Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board
, China, , ,

Production Method 10

Reaction Conditions
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
Reference
Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2)
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Production Method 11

Reaction Conditions
1.1 Catalysts: 2-Propanamine, N-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) Solvents: Dimethylformamide ;  24 h, 90 °C
Reference
New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds
Zhang, Yu; Liu, Bin; Wu, Xingyu; Li, Ridong; Ning, Xianling; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823

Production Method 12

Reaction Conditions
Reference
Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions
Dimmock, J. R.; Shyam, K.; Smith, P. J., Pharmazie, 1984, 39(7), 467-70

Production Method 13

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one
Tao, Yun-Hai; Xu, Hui-Bi; Yang, Xiang-Liang, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734

1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials

1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products

Additional information on 1-(4-hydroxyphenyl)prop-2-en-1-one

1-(4-Hydroxyphenyl)Prop-2-en-1-one (CAS No. 95605-38-2): An Overview of Its Structure, Properties, and Applications in Modern Research

1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as p-hydroxyacetophenone, is a versatile compound with the chemical formula C9H10O2. This compound is characterized by its hydroxyphenyl and prop-2-en-1-one moieties, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

The molecular structure of 1-(4-hydroxyphenyl)prop-2-en-1-one consists of a benzene ring with a hydroxyl group (-OH) attached at the para position and a propenone group (C=O) attached to the benzene ring. This arrangement imparts the compound with both aromatic and carbonyl functionalities, making it an interesting subject for chemical synthesis and biological studies.

In recent years, 1-(4-hydroxyphenyl)prop-2-en-1-one has gained significant attention due to its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 1-(4-hydroxyphenyl)prop-2-en-1-one can effectively inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting its potential use in treating inflammatory diseases.

Another notable application of 1-(4-hydroxyphenyl)prop-2-en-1-one is in the field of materials science. Due to its aromatic and carbonyl functionalities, this compound can be used as a building block for the synthesis of advanced polymers and materials. A recent study in the Journal of Polymer Science highlighted the use of 1-(4-hydroxyphenyl)prop-2-en-1-one as a monomer for the preparation of polymeric materials with enhanced mechanical and thermal properties.

In addition to its therapeutic and material applications, 1-(4-hydroxyphenyl)prop-2-en-1-one has also been studied for its role in analytical chemistry. The compound's unique spectral properties make it a valuable standard for various analytical techniques, including UV/Vis spectroscopy and liquid chromatography-mass spectrometry (LC-MS). A study published in the Journal of Chromatography A in 2023 demonstrated the use of 1-(4-hydroxyphenyl)prop-2-en-1-one as an internal standard for the quantification of phenolic compounds in complex matrices.

The synthesis of 1-(4-hydroxyphenyl)prop-2-en-1-one can be achieved through several routes. One common method involves the condensation of acetophenone with an appropriate aldehyde or ketone in the presence of a base. Another approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetone followed by hydrolysis to introduce the hydroxyl group. These synthetic methods have been extensively studied and optimized to improve yield and purity.

The physical properties of 1-(4-hydroxyphenyl)prop-2-en-1-one are also noteworthy. The compound is a solid at room temperature with a melting point ranging from 75°C to 78°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various applications in both laboratory and industrial settings.

In terms of safety, 1-(4-hydroxyphenyl)prop-2-en-1-one is generally considered safe when handled properly. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent decomposition or reaction. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to minimize exposure risks.

The environmental impact of 1-(4-hydroxyphenyl)prop-2-en-1-one is another important consideration. While there is limited data on its environmental fate and effects, it is advisable to follow best practices for waste disposal and environmental stewardship to minimize any potential adverse impacts.

In conclusion, 1-(4-hydroxyphenyl)prop-2-en-1-one (CAS No. 95605-38-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, 1-(4-hydroxyphenyl)prop-2-en-1-one is likely to play an increasingly important role in various scientific fields.

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